molecular formula C14H21NO2 B1332514 Cyclopentyl-(2,3-dimethoxy-benzyl)-amine CAS No. 356094-55-8

Cyclopentyl-(2,3-dimethoxy-benzyl)-amine

Cat. No.: B1332514
CAS No.: 356094-55-8
M. Wt: 235.32 g/mol
InChI Key: PDRRFTJCMRGAFB-UHFFFAOYSA-N
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Description

Cyclopentyl-(2,3-dimethoxy-benzyl)-amine is an organic compound that features a cyclopentyl group attached to a benzylamine moiety, which is further substituted with two methoxy groups at the 2 and 3 positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentyl-(2,3-dimethoxy-benzyl)-amine typically involves the following steps:

    Formation of 2,3-dimethoxybenzyl bromide: This can be achieved by bromination of 2,3-dimethoxytoluene using bromine in the presence of a catalyst such as iron(III) bromide.

    Nucleophilic substitution: The 2,3-dimethoxybenzyl bromide is then reacted with cyclopentylamine in the presence of a base like sodium hydroxide to form this compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The benzyl position can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents.

Major Products:

    Oxidation: 2,3-dimethoxybenzaldehyde or 2,3-dimethoxybenzoic acid.

    Reduction: Secondary or tertiary amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Cyclopentyl-(2,3-dimethoxy-benzyl)-amine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It can be used to study the effects of methoxy-substituted benzylamines on biological systems.

Mechanism of Action

The mechanism of action of Cyclopentyl-(2,3-dimethoxy-benzyl)-amine would depend on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The methoxy groups and the amine functionality play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

  • Cyclopentyl-(3,4-dimethoxy-benzyl)-amine
  • Cyclopentyl-(2,4-dimethoxy-benzyl)-amine
  • Cyclopentyl-(2,3-dimethoxy-phenethyl)-amine

Uniqueness: Cyclopentyl-(2,3-dimethoxy-benzyl)-amine is unique due to the specific positioning of the methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The cyclopentyl group also imparts distinct steric and electronic properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-16-13-9-5-6-11(14(13)17-2)10-15-12-7-3-4-8-12/h5-6,9,12,15H,3-4,7-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRRFTJCMRGAFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354519
Record name N-(2,3-dimethoxybenzyl)cyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356094-55-8
Record name N-(2,3-dimethoxybenzyl)cyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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